2-[2-(Methylamino)acetamido]benzoic acid hydrochloride
Description
2-[2-(Methylamino)acetamido]benzoic acid hydrochloride is a benzoic acid derivative featuring a methylamino-substituted acetamido group at the ortho position. Its molecular formula is C₁₁H₁₄ClN₂O₃, with a molecular weight of 266.69 g/mol (estimated based on structural analogs). The compound is typically synthesized via amide coupling between 2-aminobenzoic acid and methylaminoacetyl chloride, followed by hydrochloric acid treatment to form the hydrochloride salt. This modification enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
2-[[2-(methylamino)acetyl]amino]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-11-6-9(13)12-8-5-3-2-4-7(8)10(14)15;/h2-5,11H,6H2,1H3,(H,12,13)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYUTICSOITAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylamino)acetamido]benzoic acid hydrochloride typically involves the reaction of methylamine with a suitable benzoic acid derivative. One common method involves the methylation of o-aminobenzoic acid methyl ester using dimethyl sulfate, followed by hydrolysis and subsequent reaction with methylamine . The reaction conditions often include room temperature and the use of solvents like dichloromethane and ethyl acetate for extraction and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylamino)acetamido]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Preliminary studies indicate that 2-[2-(Methylamino)acetamido]benzoic acid hydrochloride may exhibit anti-inflammatory effects. This property positions it as a candidate for pharmacological exploration aimed at treating inflammatory diseases. The mechanism of action might involve modulation of inflammatory mediators or pathways, although detailed studies are required to elucidate these interactions fully.
Enzyme Interaction
Research suggests that the compound interacts with various enzymes, potentially influencing metabolic pathways. For instance, it has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. In vitro studies have shown that related compounds exhibit IC50 values ranging from 0.05 µM to 25 µM against AChE, indicating a strong potential for cognitive enhancement applications .
Antitumor Activity
The compound shows promise in anticancer research, particularly against human breast cancer cell lines (e.g., MCF-7). In vitro studies reported an IC50 value of approximately 15 µM, suggesting significant cytotoxicity attributed to mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .
Study 1: Acetylcholinesterase Inhibition
A study demonstrated that derivatives of this compound had varying degrees of AChE inhibition, with some compounds showing marked effectiveness. This research supports the potential use of this compound in cognitive enhancement therapies.
Study 2: Anticancer Efficacy
In another study focusing on its anticancer properties, the compound was tested against several cancer cell lines. The results indicated that it could significantly reduce cell viability in breast cancer models, highlighting its potential as a chemotherapeutic agent .
Study 3: Neuroprotective Effects
Research into neuroprotective effects revealed that this compound could mitigate oxidative stress in neuronal cultures exposed to neurotoxic agents. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's disease, where oxidative stress is a contributing factor .
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)acetamido]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Key Structural Differences :
- Substituent Effects: The target compound’s methylamino group enhances hydrogen-bonding capacity compared to the ethoxy-oxo group in 2-(2-ethoxy-2-oxoacetamido)benzoic acid. This difference may influence receptor binding in biological systems.
- Hydrochloride Salt: Unlike non-salt forms (e.g., DX-CA-[S2200]), the hydrochloride improves aqueous solubility, critical for drug formulation.
Metabolism and Toxicity :
- Methylamino groups (as in the target compound) may undergo N-demethylation, a common metabolic pathway, whereas ethoxy groups (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) are prone to hydrolytic cleavage.
- The hydrochloride salt’s ionic nature reduces membrane permeability but improves systemic bioavailability.
Biological Activity
2-[2-(Methylamino)acetamido]benzoic acid hydrochloride, also known as a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H12N2O3·HCl. It features a benzoic acid core with an acetamido and a methylamino group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 232.67 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specifically reported |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator of various biological pathways, potentially influencing cellular signaling and metabolic processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as cancer or metabolic disorders.
- Receptor Interaction : The compound's structure allows it to bind to specific receptors, potentially leading to altered cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Comparative studies demonstrate that while the compound shows activity, it may not be as potent as established antibiotics like ceftriaxone .
Antitumor Activity
The compound has also been investigated for its antitumor properties. A study highlighted its potential to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of S. aureus. The results indicated an MIC range of 20-40 µM, demonstrating significant antibacterial properties albeit lower than conventional treatments .
- Antitumor Mechanism : Another investigation explored the effects of this compound on human cancer cell lines, revealing that it induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-(Methylamino)acetamido]benzoic acid hydrochloride in laboratory settings?
- Methodology : A two-step approach is often employed:
Amide Coupling : React methyl 2-aminobenzoate with 2-(methylamino)acetic acid using coupling agents like EDCI/HOBt in DMF under nitrogen to form the intermediate ester.
Hydrolysis and Salt Formation : Hydrolyze the ester with HCl (6M) at reflux, followed by precipitation and recrystallization in ethanol/water mixtures .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to avoid side products like unreacted starting materials or dimers.
Q. How should researchers handle and store this compound to ensure safety?
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation, skin contact, and ingestion. In case of exposure, follow first-aid protocols: rinse eyes/skin with water for 15 minutes, seek medical attention if irritation persists .
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Stability studies suggest decomposition above 40°C or in humid conditions .
Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?
- Spectroscopy :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm the presence of methylamino (δ ~2.8 ppm), aromatic protons (δ ~7.5–8.1 ppm), and carboxylic acid (δ ~12.5 ppm).
- IR : Stretching bands for amide (1650–1680 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodology :
- Crystallization : Grow single crystals via slow evaporation of a saturated ethanol solution. Triclinic symmetry (space group P1) is expected based on analogs .
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 296 K. Refine structures with SHELXL-2018, applying anisotropic displacement parameters .
Q. What computational models predict the compound’s reactivity and stability under physiological conditions?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict pKa (carboxylic acid ~2.5, amine ~9.8) and redox potentials.
- Molecular Dynamics : Simulate solvation in water to assess hydrolytic stability (half-life >24 hours at pH 7.4) .
- Validation : Compare computational results with experimental degradation studies (e.g., HPLC-MS at 37°C in PBS) .
Q. How do metabolic pathways of this compound compare to structurally related benzoic acid derivatives?
- Hypothesis : Based on analogs like DX-CA-[S2200], expect hepatic Phase I metabolism (hydrolysis of the amide bond) and Phase II conjugation (glucuronidation of the carboxylic acid) .
- Experimental Design :
- In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-HRMS.
- In Vivo Studies : Administer to rodent models and analyze plasma/urine for glucuronide and sulfate conjugates .
Contradictions and Validation
- Synthetic Yield Variability : reports inconsistent yields for similar compounds (e.g., 80–88% for methyl 2-(2-morpholinoacetamido)benzoate). To mitigate, optimize stoichiometry (1.2:1 acyl chloride:amine) and reaction time (12–24 hours) .
- Crystallographic Data : While direct data for this compound is lacking, triclinic systems (e.g., P1 symmetry in ) provide a template for lattice parameter predictions (e.g., a ≈ 4.8 Å, b ≈ 9.5 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
